4-Cyclopropoxy-1-ethyl-2-fluorobenzene
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Overview
Description
4-Cyclopropoxy-1-ethyl-2-fluorobenzene is an organic compound with the molecular formula C11H13FO It contains a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1-ethyl-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. In this process, the benzene ring undergoes substitution with the desired substituents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-1-ethyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Cyclopropoxy-1-ethyl-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the structure and function of target molecules. The presence of the cyclopropoxy, ethyl, and fluorine substituents can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-1-ethylbenzene: Lacks the fluorine atom.
4-Cyclopropoxy-2-fluorobenzene: Lacks the ethyl group.
1-Ethyl-2-fluorobenzene: Lacks the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-1-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group adds strain to the molecule, while the fluorine atom enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-3-4-10(7-11(8)12)13-9-5-6-9/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key |
UJSPUFXVBLAHKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
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